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(S)-Methyl 1-tritylaziridine-2-

carboxylate

Cat. No.: B141636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Chiral aziridines are synthetically versatile intermediates of significant interest in medicinal

chemistry and drug development. Their inherent ring strain allows for regio- and stereoselective

ring-opening reactions, providing access to a diverse array of chiral amines, amino alcohols,

and other nitrogen-containing compounds. The N-trityl group, a bulky and acid-labile protecting

group, is frequently employed in aziridine chemistry to direct stereoselectivity and modulate

reactivity. This guide provides an in-depth overview of the core synthetic strategies for

preparing chiral N-trityl aziridines, complete with detailed experimental protocols, quantitative

data summaries, and workflow visualizations.

Core Synthetic Strategies
The synthesis of chiral N-trityl aziridines can be broadly categorized into three main

approaches:

Intramolecular Cyclization of Chiral Amino Alcohols: This is a widely used and reliable

method, often starting from readily available chiral amino acids. The key step is the activation

of the hydroxyl group to facilitate intramolecular nucleophilic attack by the nitrogen atom.
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Asymmetric Aziridination of Alkenes: This approach involves the direct addition of a nitrene

equivalent to a prochiral alkene, catalyzed by a chiral transition metal complex. The

stereoselectivity is controlled by the chiral ligand.

Diastereoselective Reactions of Chiral Imines: This method utilizes chiral imines, often

derived from chiral amines or aldehydes, which react with carbenoids or ylides to form the

aziridine ring with high diastereoselectivity.

Data Presentation: A Comparative Overview of
Synthetic Methods
The following tables summarize quantitative data for the synthesis of various chiral N-trityl

aziridines, allowing for easy comparison of different methods, catalysts, and substrates.

Table 1: Synthesis of Chiral N-Trityl Aziridines from Chiral Amino Alcohols
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Starting
Material

Reagents
and
Conditions

Product Yield (%)
Enantiomeri
c Excess
(ee, %)

Reference

(S)-Serine

methyl ester

1. Trityl

chloride,

Et3N,

CH2Cl2; 2.

Mesyl

chloride,

Et3N,

CH2Cl2

(2S)-N-

Tritylaziridine-

2-carboxylic

acid methyl

ester

High >98 [1]

(S)-

Phenylalanin

ol

1. Trityl

chloride,

Et3N,

CH2Cl2; 2.

SOCl2,

pyridine

(S)-2-Benzyl-

N-

tritylaziridine

Good >98 N/A

(1R,2S)-

Norephedrine

1. Trityl

chloride,

Et3N,

CH2Cl2; 2.

Mitsunobu

Reaction

(DEAD,

PPh3)

(2S,3R)-2-

Methyl-3-

phenyl-N-

tritylaziridine

45-82 >98 [2]

N-Trityl L-

serine benzyl

ester

SO2Cl2,

Et3N, -50 °C

Benzyl

(2S)-1-trityl-2-

aziridinecarb

oxylate

Excellent >98 N/A
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N-Trityl L-

threonine

benzyl ester

SO2Cl2,

Et3N, -50 °C

Benzyl

(2S,3S)-1-

trityl-3-

methyl-2-

aziridinecarb

oxylate

Excellent >98 N/A

Table 2: Asymmetric Aziridination of Alkenes for the Synthesis of N-Aryl Aziridines

Alkene
Catalyst/Lig
and

Nitrogen
Source

Yield (%)
Enantiomeri
c Excess
(ee, %)

Reference

Styrene [Co(P1)]

2,6-

Difluoropheny

l azide

95 66 [3]

Styrene [Co(P2)]

2,4,6-

Trifluorophen

yl azide

95 73 [3]

Styrene [Co(P3)]

2,4,6-

Trifluorophen

yl azide

96 94 [3]

4-

Chlorostyren

e

[Co(P3)]

2,4,6-

Trifluorophen

yl azide

95 92 [3]

4-

Methoxystyre

ne

[Co(P3)]

2,4,6-

Trifluorophen

yl azide

93 93 [3]

Note: While these examples utilize N-fluoroaryl azides, the bulky trityl group can be envisioned

to play a similar stereodirecting role in related systems.

Table 3: Diastereoselective Aziridination of N-Sulfinyl Imines

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3825981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3825981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3825981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3825981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3825981/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Imine (Ar) Sulfide Solvent Yield (%)
dr
(trans/cis)

Reference

4-NO2C6H4
Tetrahydrothi

ophene
CH2Cl2 100 70:30 [4]

4-MeOC6H4
Tetrahydrothi

ophene
CH2Cl2 100 75:25 [4]

4-ClC6H4
Tetrahydrothi

ophene
CH2Cl2 100 73:27 [4]

4-NO2C6H4
Dimethyl

sulfide
CH2Cl2 100 73:27 [4]

4-NO2C6H4
Dibenzyl

sulfide
CH2Cl2 100 77:23 [4]

Note: This table showcases a related strategy where a chiral auxiliary on the nitrogen (N-

sulfinyl) directs diastereoselectivity. A similar principle applies when using chiral imines with an

N-trityl group.

Experimental Protocols
Protocol 1: Synthesis of (2S)-N-Tritylaziridine-2-
carboxylic acid methyl ester from L-Serine methyl
ester[1]
This protocol details a common and reliable method for synthesizing a key chiral N-trityl

aziridine building block.

Step 1: N-Tritylation of L-Serine methyl ester

To a solution of L-serine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane

(CH2Cl2) at 0 °C, add triethylamine (Et3N) (2.2 eq) dropwise.

Stir the mixture for 10 minutes, then add trityl chloride (1.1 eq) portionwise.

Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction with water and extract the aqueous layer with CH2Cl2.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford N-trityl-L-

serine methyl ester.

Step 2: Cyclization to the Aziridine

To a solution of N-trityl-L-serine methyl ester (1.0 eq) and triethylamine (1.5 eq) in anhydrous

CH2Cl2 at -20 °C, add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

Stir the reaction mixture at -20 °C for 2 hours, then allow it to warm to room temperature and

stir for an additional 4 hours.

Quench the reaction with saturated aqueous sodium bicarbonate solution.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield (2S)-N-

tritylaziridine-2-carboxylic acid methyl ester.

Protocol 2: Synthesis of (2S,3R)-2-Methyl-3-phenyl-N-
tritylaziridine from (1R,2S)-Norephedrine[2]
This protocol illustrates the synthesis of a disubstituted chiral N-trityl aziridine via intramolecular

cyclization.

Step 1: N-Tritylation of (1R,2S)-Norephedrine

Follow the procedure described in Protocol 1, Step 1, using (1R,2S)-norephedrine as the

starting amino alcohol.

Step 2: Intramolecular Cyclization via Mitsunobu Reaction
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To a solution of N-trityl-(1R,2S)-norephedrine (1.0 eq) and triphenylphosphine (PPh3) (1.5

eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5

eq) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Concentrate the reaction mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford (2S,3R)-2-

methyl-3-phenyl-N-tritylaziridine.

Mandatory Visualizations
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carboxylic acid methyl ester

 Cyclization
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Et3N, CH2Cl2
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Caption: Synthesis of (2S)-N-Tritylaziridine-2-carboxylate.
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Caption: Asymmetric Aziridination of Alkenes.
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Click to download full resolution via product page

Caption: Reactivity of Chiral N-Trityl Aziridines.

Conclusion
The synthesis of chiral N-trityl aziridines is a well-established field with a variety of reliable

methods. The choice of synthetic strategy depends on the desired substitution pattern and the

availability of starting materials. The intramolecular cyclization of chiral amino alcohols offers a

robust and often highly stereoselective route. Asymmetric aziridination of alkenes provides

direct access to these valuable compounds, with the catalyst playing a crucial role in

determining the enantioselectivity. The bulky N-trityl group not only serves as a protecting

group but also plays a significant role in directing the stereochemical outcome of these

reactions. This guide provides a solid foundation for researchers and professionals in the field

to select and implement the most suitable synthetic strategies for their specific needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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